5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine
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Overview
Description
5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound has potential applications in drug development. Its structural features suggest it could interact with biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore these possibilities.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups.
Reduction: Reduction reactions can target the sulfonyl and carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.
Mechanism of Action
The mechanism of action of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone
- [3-Amino-4-(4-fluorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone
Uniqueness
The uniqueness of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-8-11-19(14-16(15)2)28-25-24(33(30,31)20-12-9-18(26)10-13-20)21(27)23(32-25)22(29)17-6-4-3-5-7-17/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNXIWGKXGCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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